Cintirorgon, also known as LYC-55716, is a small molecule classified as a retinoic acid-related orphan receptor gamma t agonist. This compound has garnered attention in the field of immuno-oncology due to its potential to enhance antitumor immunity, particularly in combination with checkpoint inhibitors like anti-PD-1 therapy. Its mechanism of action involves modulating immune responses by activating specific nuclear receptors involved in T cell differentiation and function.
Cintirorgon is derived from a series of synthetic compounds designed to target the retinoic acid-related orphan receptor gamma t pathway. This pathway is crucial for the differentiation of T helper 17 cells, which play a significant role in mediating immune responses against tumors. The compound falls under the category of nuclear receptor modulators, specifically targeting the orphan receptor family, which includes various subtypes involved in regulating immune and metabolic processes.
The synthesis of Cintirorgon involves multiple steps typical of organic synthesis for complex molecules. Initial steps focus on the creation of a tetrahydroisoquinoline core structure, which is then modified through sulfonamide formation to enhance its biological activity. The synthesis process typically includes:
Cintirorgon features a complex molecular structure that can be described by its chemical formula, C₁₅H₁₅N₃O₃S. The molecular structure includes:
The three-dimensional conformation of Cintirorgon allows it to effectively interact with the ligand-binding domain of retinoic acid-related orphan receptor gamma t, facilitating its agonistic activity.
Cintirorgon undergoes various chemical reactions that are essential for its biological activity:
Cintirorgon's mechanism of action primarily involves:
Data from preclinical studies demonstrate that Cintirorgon significantly enhances the efficacy of anti-PD-1 therapies, indicating its potential as a valuable adjunct in cancer immunotherapy.
Cintirorgon exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's bioavailability and therapeutic window in clinical applications.
Cintirorgon is primarily researched for its applications in cancer therapy:
RORγ (encoded by the RORC gene) is a nuclear receptor transcription factor that serves as a master regulator of immune cell differentiation and function. Structurally, it contains a DNA-binding domain, ligand-binding domain, and activation domain, enabling it to directly modulate gene expression. RORγ exists in two isoforms: RORγ1 (expressed ubiquitously) and RORγt (thymus-specific). The RORγt isoform is particularly critical for immune function, acting as the lineage-defining transcription factor for Type 17 T cells. RORγt regulates the expression of genes involved in T-cell survival, cytokine production, and immune cell trafficking, including IL17A, IL17F, IL22, CCL20, and CXCL10 [3] [9]. Mechanistically, RORγt recruits co-activators like steroid receptor coactivator-1 (SRC-1) to chromatin remodeling complexes upon agonist binding, leading to chromatin remodeling and transcriptional activation of target genes [3] [7].
Biological Process | Target Genes | Functional Outcome |
---|---|---|
T-cell Differentiation | RORC, STAT3 | Th17/Tc17 lineage commitment |
Cytokine Production | IL17A, IL17F, IL22 | Enhanced inflammation and antitumor activity |
Chemokine Signaling | CCL20, CXCL10 | Immune cell recruitment to TME |
T-cell Survival | Bcl-2, c-MAF | Prolonged effector T-cell persistence |
RORγt activation initiates a transcriptional program that drives naïve CD4⁺ and CD8⁺ T cells to differentiate into IL-17-producing helper T (Th17) and cytotoxic T (Tc17) cells. This process requires synergistic signaling through TGF-β, IL-6, IL-21, and IL-23. Differentiated Tc17 cells exhibit unique functional characteristics:
In human cancers, retrospective analyses of The Cancer Genome Atlas (TCGA) data reveal that high RORC/IL17A expression correlates with improved survival in hepatocellular carcinoma (HCC) and other solid tumors (HR 0.62, 95% CI 0.51–0.75) [4]. Preclinical models demonstrate that RORγt⁺ Tc17 cells mediate potent tumor regression when adoptively transferred into tumor-bearing mice, with efficacy further enhanced by PD-1 blockade [9].
Solid tumors pose unique challenges for immunotherapy due to their immunosuppressive TME characterized by Treg infiltration, myeloid-derived suppressor cells (MDSCs), and inadequate T-cell infiltration. RORγt agonists address these limitations through three complementary mechanisms:
Model System | Intervention | Key Findings | Reference |
---|---|---|---|
Lewis Lung Carcinoma | RORγt agonist + anti-PD-1 | ↑ CD8⁺ TIL density (3.8-fold); ↑ MoDC infiltration; 75% tumor growth inhibition | [9] |
Hepatocellular Carcinoma | LYC-55716 + IFN-α | ↑ Tc17 cytotoxicity; ↑ CD8⁺ T-cell infiltration; synergistic tumor regression | [4] |
Melanoma | Adoptive Tc17 transfer | Complete responses in 40% of mice; durable memory responses | [9] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9